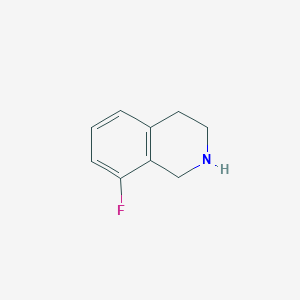

8-Fluoro-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline involves directed ortho-lithiation reactions, leading to key intermediates that can undergo various transformations. For instance, fluorine–amine exchange reactions produce 8-amino-3,4-dihydroisoquinolines, which serve as precursors for further synthesis. Additionally, reduction and alkylation reactions yield novel tetrahydroisoquinoline derivatives. These methods provide a foundation for generating compounds useful in drug development processes, especially for targeting the central nervous system (Hargitai et al., 2018).

Molecular Structure Analysis

The molecular structure of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline and its derivatives has been elucidated through various synthetic and analytical techniques. For example, the absolute configuration of related compounds has been determined using X-ray crystallography, showcasing the detailed geometric arrangement and helping in understanding the stereochemical aspects critical for their biological activity (Bálint et al., 1999).

Chemical Reactions and Properties

8-Fluoro-1,2,3,4-tetrahydroisoquinoline participates in a variety of chemical reactions, leading to diverse derivatives with potential pharmacological properties. These reactions include aminofluorination, which is an efficient method for synthesizing fluorinated isoquinolines, demonstrating the compound's versatility in organic synthesis (Liu et al., 2013).

Physical Properties Analysis

The physical properties of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives, such as their crystal structure and intermolecular interactions, are influenced by the presence of fluorine atoms. Studies have shown that fluorine atoms can affect the packing features in the crystal lattice through C–H...F and C–F...F interactions, highlighting the role of organic fluorine in modulating the physical characteristics of these compounds (Choudhury et al., 2006).

Applications De Recherche Scientifique

Synthesis and applications in drug development:

- Hargitai et al. (2018) developed a synthesis method for 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for various transformations. This synthesis is vital for creating 1,2,3,4-tetrahydroisoquinoline derivatives used as building blocks in potential central nervous system drug candidates (Hargitai et al., 2018).

Pharmacological evaluation for therapeutic applications:

- Watanuki et al. (2011) synthesized 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their bradycardic activities. Their study highlighted the importance of structural modifications on the tetrahydroisoquinoline ring for antihypertensive activity, with specific derivatives showing promise as antihypertensive agents without causing reflex tachycardia (Watanuki et al., 2011).

Biological and chemical analysis techniques:

- Ishida et al. (1991) described a high-performance liquid chromatographic method with fluorescence detection for determining 1,2,3,4-tetrahydroisoquinoline in rat brain, showcasing its importance in neurochemical analysis (Ishida et al., 1991).

Investigations into selective enzyme inhibition:

- Grunewald et al. (2005) synthesized 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis, demonstrating its potential use in neurochemistry (Grunewald et al., 2005).

Dopaminergic activity studies:

- Zára-Kaczián et al. (1986) conducted structure-activity relationship studies on 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, revealing important structural requirements for antidepressant action, highlighting its relevance in psychiatric pharmacology (Zára-Kaczián et al., 1986).

Orientations Futures

The observed biological activity and interest in the elaboration of a simple synthesis of isoquinoline derivatives monosubstituted on the aromatic ring at position 8 have prompted the development of an efficient synthesis of 8-fluoro-3,4-dihydroisoquinoline key intermediate and its further transformation to 1,2,3,4-tetrahydroisoquinolines bearing various cyclic amino substituents at position 8 and diverse lipophilic substituents at position 1 . This could be a potential direction for future research.

Propriétés

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDHMMZSRJZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595588 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

123594-01-4 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

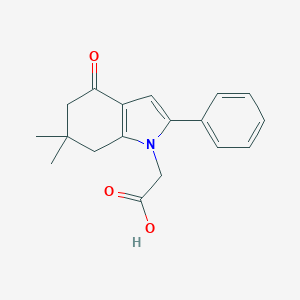

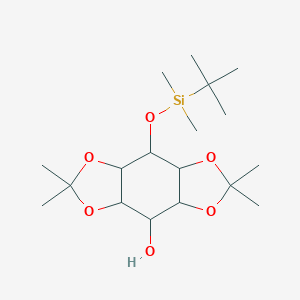

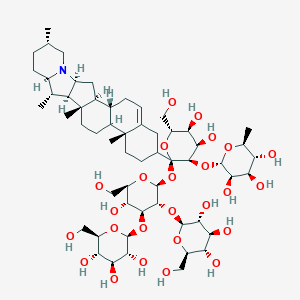

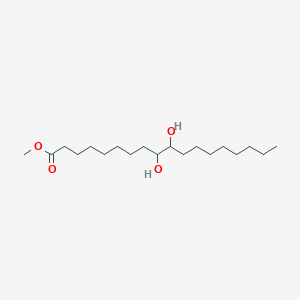

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)